
Ethyl Resorcinol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Resorcinol-d5 is a deuterated analog of ethyl resorcinol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic and metabolic studies. It is structurally similar to resorcinol, with an ethyl group substitution, making it a valuable tool in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Resorcinol-d5 typically involves the ethylation of resorcinol using ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base . The reaction conditions often include a solvent like ethanol or acetone and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Ethyl Resorcinol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Ethyl Resorcinol-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including polymers and dyes.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl Resorcinol-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound is used to trace the metabolic fate of ethyl resorcinol. The presence of deuterium atoms allows for precise tracking using mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Resorcinol: A phenolic compound with similar chemical properties but without the ethyl group substitution.
Ethyl Resorcinol: The non-deuterated analog of Ethyl Resorcinol-d5.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for precise tracking and analysis, making it a valuable tool in research applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIKLMJHBGFTPV-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661968 |
Source


|
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189493-66-0 |
Source


|
| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
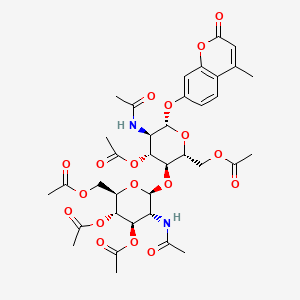

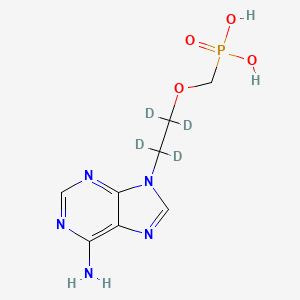

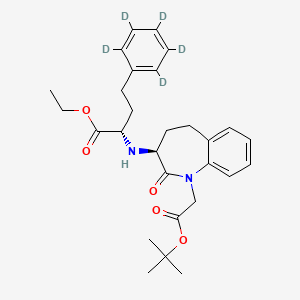

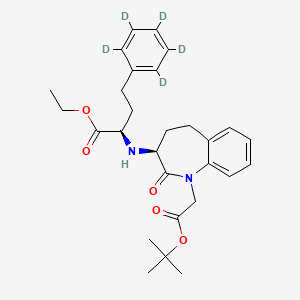
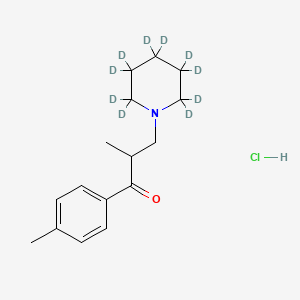
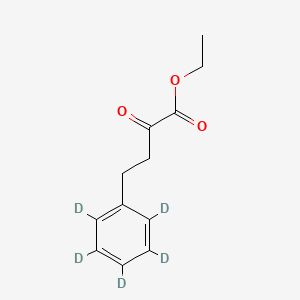
![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)
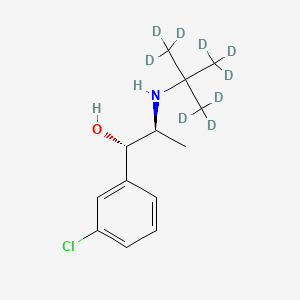

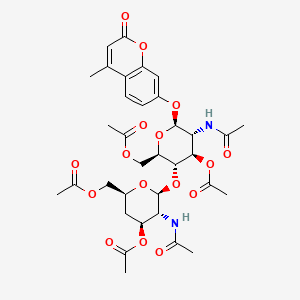
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)
